Nitric acid, samarium(3+) salt
Description
Overview of Samarium(III) Compounds in Contemporary Chemical Science
Samarium (Sm), a rare earth element with atomic number 62, typically exhibits the +3 oxidation state in its compounds, which is its most stable form. wikipedia.orgwikipedia.org Samarium(III) compounds are central to many areas of modern chemical research due to the element's unique f-electron configuration, which gives rise to interesting magnetic and luminescent properties. stanfordmaterials.com
The chemistry of samarium(III) is diverse, encompassing a wide range of compounds from simple halides (e.g., SmCl₃) and oxides (Sm₂O₃) to complex coordination compounds. wikipedia.orgstanfordmaterials.com These compounds are instrumental in several fields:
Catalysis: Samarium(III) compounds act as Lewis acids and are used to catalyze various organic reactions, such as the hydroboration of alkynes and the von Pechmann condensation for preparing coumarins. chemicalbook.comsigmaaldrich.comrsc.org Sm₂O₃ nanocrystals have shown activity as catalysts for CO hydrogenation. ulaval.ca
Permanent Magnets: Samarium is a key component in high-strength samarium-cobalt (B12055056) (SmCo) permanent magnets, which are known for their high resistance to demagnetization and performance at high temperatures. samaterials.com
Luminescent Materials: The electronic transitions of the Sm³⁺ ion are utilized in phosphors for lighting and display technologies, including LEDs. chemimpex.comsamaterials.com Samarium-doped materials are also investigated for applications in scintillation detectors for ionizing radiation. samaterials.com
Ceramics and Glasses: Samarium compounds are added to specialty glasses and ceramics to impart specific optical or dielectric properties. chemimpex.comchemicalbook.com For instance, samarium is used in filter glass for Nd:YAG lasers. americanelements.com
Nuclear Technology: The isotope ¹⁴⁹Sm has a high neutron absorption cross-section, making it useful in the control rods of nuclear reactors. stanfordmaterials.com
The reactivity of samarium allows it to form stable compounds with various elements, including oxygen, sulfur, and halogens. stanfordmaterials.com Research continues to explore new samarium(III) complexes, such as those with chalcogens and organic ligands like coumarin-3-carboxylic acid, to develop materials with novel magnetic or biological properties. nih.govacs.org
Significance of Rare Earth Nitrates as Precursors and Active Agents in Research
Rare earth nitrates (RENs) are a class of inorganic salts that are of paramount importance in scientific research and industrial technology. stanfordmaterials.com Their high solubility in water and lower decomposition temperatures compared to other salts like oxides or carbonates make them excellent precursors for the synthesis of a wide array of advanced materials. americanelements.comscientific.net When mixed with hydrocarbons, these oxidizing agents can form flammable mixtures. americanelements.com
The significance of rare earth nitrates stems from several key roles:
Precursors for Nanomaterials: RENs are widely used to produce ultra-high purity rare earth oxides, catalysts, and nanoscale materials (nanoparticles and nanopowders). americanelements.com The thermal decomposition of rare earth nitrates is a common method for synthesizing corresponding oxide nanostructures with controlled morphologies, such as plates, belts, or rods. researchgate.netnih.gov
Catalysis: The largest applications for rare earth nitrates is in catalysis. stanfordmaterials.com They are crucial components in automotive catalytic converters for reducing pollutant emissions and are used in various industrial chemical processes. stanfordmaterials.comscientific.net The addition of RENs can accelerate chemical reactions and improve the properties of coatings, such as in phosphating processes. scientific.net
Advanced Materials Synthesis: They are starting materials for producing phosphors used in energy-efficient lighting (LEDs) and displays. stanfordmaterials.com They are also integral to creating high-performance neodymium-iron-boron (NdFeB) magnets used in electric vehicles and wind turbines. stanfordmaterials.com Furthermore, they are used to enhance the properties of ceramics, alloys, and glasses, improving strength and corrosion resistance. stanfordmaterials.com
Fundamental Research: The systematic variation in ionic radii across the lanthanide series (the "lanthanide contraction") allows researchers to use different rare earth nitrates to finely tune the properties of materials. nih.gov Studies on the reactions of hydrated rare earth nitrates under various conditions, for example with formamide, help in developing new synthetic routes and understanding fundamental coordination chemistry, which is relevant for recycling rare earth metals. acs.org
Academic Research Trajectories of Samarium(III) Nitrate (B79036) Derivatives
Academic research involving samarium(III) nitrate and its derivatives is focused on harnessing its properties as a Lewis acid catalyst and as a precursor for advanced functional materials. wikipedia.orgsigmaaldrich.com The compound's utility is demonstrated across several promising research trajectories.
One major area of investigation is in materials for energy applications . Samarium(III) nitrate is a key ingredient in the synthesis of samarium-doped ceria (SDC), a ceramic material used as an electrolyte in solid oxide fuel cells (SOFCs). wikipedia.orgsigmaaldrich.com The SDC is typically produced by mixing samarium(III) nitrate with cerium(III) nitrate via solvothermal or other synthesis routes. wikipedia.org Research also focuses on using samarium(III) nitrate to create nano-catalysts for high-performance air electrodes in solid oxide regenerative fuel cells. wikipedia.orgsigmaaldrich.com
Another significant research trajectory is in catalysis for organic synthesis . Samarium(III) nitrate has been identified as an effective Lewis acid catalyst. For instance, it catalyzes the von Pechmann condensation, a classic method for synthesizing coumarin (B35378) derivatives from phenols and β-keto esters. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This highlights its potential as a catalyst that can improve reaction rates and yields. chemimpex.com
The synthesis of nanostructured materials is also a prominent research theme. Samarium(III) nitrate serves as a precursor for the controlled synthesis of samarium(III) oxide (Sm₂O₃) nanoparticles and nanorods. ulaval.caresearchgate.net Researchers manipulate reaction conditions like temperature and the use of surfactants to control the size and morphology of the resulting nanostructures, which is crucial for their application in catalysis and optoelectronics. ulaval.ca Green synthesis methods, using plant extracts with samarium(III) nitrate, are also being explored to produce nanoparticles for antimicrobial applications. nih.gov
Furthermore, research explores the creation of novel coordination complexes and polymers . By reacting samarium(III) nitrate with various organic ligands, such as benzohydrazide (B10538) or coumarin-3-carboxylic acid, scientists synthesize new complexes with potentially interesting photoluminescent, magnetic, or biological properties. nih.govnih.goviucr.org Studies on the crystal structure of these derivatives provide fundamental insights into the coordination chemistry of samarium. nih.goviucr.org
Data Tables
Table 1: Physicochemical Properties of Samarium(III) Nitrate
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | Sm(NO₃)₃ | wikipedia.org |
| Hydrated Form | Sm(NO₃)₃·6H₂O | chemimpex.comsigmaaldrich.com |
| Molar Mass (Anhydrous) | 336.4 g/mol | wikipedia.org |
| Molar Mass (Hexahydrate) | 444.47 g/mol | chemimpex.comsigmaaldrich.com |
| Appearance | White to light yellow crystalline powder/chunks | wikipedia.orgchemimpex.comchemicalbook.com |
| Melting Point (Hexahydrate) | 78-79 °C | chemimpex.com |
| Decomposition Temperature | Decomposes to anhydrous form at 50°C, to oxynitrate at 420°C, and to oxide at 680°C | wikipedia.org |
| Solubility | Soluble in water | chemimpex.comamericanelements.com |
Table 2: Selected Research Applications of Samarium(III) Nitrate
| Research Area | Application | Description | Source(s) |
|---|---|---|---|
| Energy Materials | Solid Oxide Fuel Cell (SOFC) Electrolyte | Precursor for synthesizing samarium-doped ceria (SDC) electrolytes. | wikipedia.orgsigmaaldrich.comsigmaaldrich.com |
| Energy Materials | SOFC Nanocatalyst | Used to fabricate nano-catalysts for high-performance air electrodes. | wikipedia.orgsigmaaldrich.com |
| Organic Synthesis | Lewis Acid Catalyst | Catalyzes the von Pechmann condensation for coumarin synthesis. | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Materials Science | Nanoparticle Synthesis | Precursor for the thermal decomposition synthesis of Sm₂O₃ nanoparticles. | ulaval.caresearchgate.net |
| Biomedical Research | Luminescent Probes | Used to synthesize samarium-doped hydroxyapatite (B223615) nanoparticles for bioimaging. | acs.org |
| Coordination Chemistry | Complex Synthesis | Reactant for creating novel samarium(III) complexes with organic ligands. | nih.govnih.goviucr.org |
Structure
2D Structure
Properties
IUPAC Name |
nitric acid;samarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO3.Sm/c2-1(3)4;/h(H,2,3,4); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMGUHMPKNCRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO3Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10361-83-8 | |
| Record name | Samarium nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium nitrate | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Precursor Chemistry of Nitric Acid, Samarium Iii Salt
Direct Synthesis Routes for Samarium(III) Nitrate (B79036)
Aqueous Solution-Based Crystallization Techniques
The primary method for the direct synthesis of samarium(III) nitrate involves the reaction of a samarium source with nitric acid in an aqueous solution. A common laboratory-scale preparation involves dissolving samarium(III) oxide (Sm₂O₃) or samarium(III) hydroxide (B78521) (Sm(OH)₃) in nitric acid (HNO₃) wikipedia.orgprepchem.com.
The chemical reaction for this process is as follows: Sm(OH)₃ + 3HNO₃ → Sm(NO₃)₃ + 3H₂O wikipedia.org
In a typical procedure, a slight excess of samarium oxide is heated with concentrated nitric acid to ensure the reaction goes to completion prepchem.com. After the reaction is complete, the solution is filtered to remove any unreacted oxide, and the resulting filtrate is cooled. This cooling process reduces the solubility of the salt, leading to the precipitation of crystalline samarium(III) nitrate, typically the hexahydrate form prepchem.com. The high solubility of samarium(III) nitrate in water makes this crystallization from an aqueous solution an effective purification and isolation technique chemimpex.com.
Thermal Decomposition Precursors and Pathways
Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O) serves as a precursor itself, and its thermal decomposition is a critical pathway for producing samarium(III) oxide (Sm₂O₃) researchgate.netwikipedia.org. The decomposition process is complex and occurs in multiple, distinct stages involving dehydration, hydrolysis, and the formation of intermediate compounds researchgate.netresearchgate.net.
Thermogravimetric and differential thermal analysis have shown that the decomposition of Sm(NO₃)₃·6H₂O in air is a multi-step process researchgate.net. The initial stages involve the sequential loss of water molecules. The hexahydrate begins to decompose at 50°C to form the anhydrous form wikipedia.org. Further heating leads to a series of dehydration steps, culminating in a crystalline nitrate monohydrate researchgate.net.
Subsequent heating causes the decomposition of the nitrate groups and the formation of intermediate oxynitrates. Key intermediates identified during the thermal decomposition include samarium hydroxide dinitrate (Sm(OH)(NO₃)₂) at 355°C and a stable, crystalline samarium oxynitrate (SmO(NO₃)) at 460°C researchgate.net. The final conversion to samarium(III) oxide (Sm₂O₃) occurs at temperatures between 520°C and 680°C wikipedia.orgresearchgate.net.
| Decomposition Temperature | Product Formed | Reference |
| 50°C | Anhydrous Samarium(III) Nitrate | wikipedia.org |
| 355°C | Samarium Hydroxide Dinitrate (Sm(OH)(NO₃)₂) | researchgate.net |
| 420°C | Samarium Oxynitrate | wikipedia.org |
| 460°C | Samarium Oxynitrate (SmO(NO₃)) | researchgate.net |
| 520°C - 680°C | Samarium(III) Oxide (Sm₂O₃) | wikipedia.orgresearchgate.net |
Application as a Precursor for Advanced Materials Fabrication
Samarium(III) nitrate is a widely utilized precursor for synthesizing samarium-based materials due to its solubility and controlled decomposition characteristics chemimpex.comsigmaaldrich.com. It is particularly important in the fabrication of samarium oxide nanostructures and doped materials for various technological applications, including catalysts and components for solid oxide fuel cells wikipedia.orgsigmaaldrich.com.
Preparation of Samarium Oxide Nanostructures
Samarium(III) nitrate is a preferred starting material for producing nanostructured samarium(III) oxide (Sm₂O₃), a stable rare-earth oxide with applications in catalysis and optics researchgate.netresearchgate.netnanografi.com.
Forced hydrolysis is an effective method for producing nanoscale Sm₂O₃ powders at relatively low temperatures researchgate.netepa.gov. In this technique, a solution containing samarium ions, typically from samarium nitrate, is heated in the presence of a substance like urea (B33335), which slowly decomposes to generate hydroxide ions, thereby inducing uniform precipitation researchgate.netepa.gov.
Research has detailed a process where samarium oxide is first dissolved in nitric acid to form the samarium nitrate precursor in situ, with urea added to the solution researchgate.netepa.gov. The subsequent heating of this solution causes the controlled hydrolysis of samarium ions and the precipitation of a precursor, which upon calcination yields Sm₂O₃ nanoparticles. The particle size and morphology are influenced by factors such as reactant concentrations and reaction time and temperature epa.gov.
| Parameter | Optimal Condition | Resulting Particle Characteristics | Reference |
| Sm³⁺ Concentration | 0.05 M | Spherical particles | epa.gov |
| Urea Concentration | 1.0 M | Average size of 40 nm | researchgate.netepa.gov |
| Isothermal Temperature | 90°C | - | researchgate.netepa.gov |
| Isothermal Time | 1.5 hours | - | researchgate.netepa.gov |
The solvothermal method is a versatile technique for synthesizing crystalline materials from solutions under elevated temperatures and pressures. Samarium(III) nitrate is an excellent precursor for creating samarium-doped materials via this route, where it is dissolved along with salts of other metals in a suitable solvent.
One significant application is the preparation of samarium-doped ceria (CeO₂), a key electrolyte material for solid oxide fuel cells wikipedia.org. In a typical synthesis, samarium(III) nitrate and cerium(III) nitrate are mixed in a solvent like triethylene glycol and heated. The resulting solid is then dried and calcined to produce the final nanocrystalline samarium-doped ceria wikipedia.org.
Another example is the synthesis of samarium-doped iron oxide (Fe₃O₄) nanoparticles using a solvothermal polyol method nih.govresearchgate.net. This approach can be modified by introducing capping agents, such as 2,2'-bipyridine, to control the particle size, yielding nanoparticles suitable for biomedical applications nih.govresearchgate.net.
| Doped Material | Precursors | Solvent/Method | Key Parameters | Resulting Material | Reference |
| Samarium-doped Ceria | Samarium(III) nitrate, Cerium(III) nitrate | Triethylene Glycol | Heated at 200°C for 5 hrs, dried at 110°C, calcined at 500°C | Nanocrystalline SDC powder | wikipedia.org |
| Samarium-doped Iron Oxide | Samarium precursor, Iron precursor | Polyol method with 2,2'-bipyridine | Solvothermal conditions | ~9 nm nanoparticles | nih.govresearchgate.net |
Thermal Decomposition Methods for Samarium Oxide Nanocrystals
The thermal decomposition of samarium(III) nitrate is a direct method for the synthesis of nano-sized samarium oxide (Sm₂O₃). In a typical synthesis, samarium(III) nitrate is heated in the presence of a stabilizing agent, such as polyethylene (B3416737) glycol (PEG 2000), to control particle growth and prevent agglomeration. The process results in the formation of spherical Sm₂O₃ nanoparticles with a body-centered cubic structure. tandfonline.com The average crystallite size of these nanoparticles is approximately 50 nm. tandfonline.com
The decomposition of samarium(III) nitrate hexahydrate is a multi-step process. Initially, the hexahydrate loses water molecules to form the anhydrous form around 50°C. wikipedia.org Further heating to 420°C leads to the formation of an oxynitrate intermediate. wikipedia.org The final conversion to samarium(III) oxide occurs at a temperature of 680°C. wikipedia.org A detailed investigation into the thermolysis of samarium nitrate hexahydrate reveals a complex process involving slow dehydration and rapid internal hydrolysis. researchgate.net The initial pyrolysis stage involves the removal of water and nitric acid, leading to the formation of samarium pentahydrate and intermediate oxonitrates. researchgate.net These intermediates further degrade at higher temperatures, losing nitrogen dioxide, water, and oxygen before transforming into the cubic form of samarium oxide. researchgate.net
| Parameter | Value |
| Precursor | Samarium(III) nitrate |
| Additive | Polyethylene glycol (PEG 2000) |
| Product | Samarium oxide (Sm₂O₃) nanocrystals |
| Crystal Structure | Body-centered cubic |
| Average Crystallite Size | ~50 nm |
| Decomposition Temperature | 680°C for conversion to Sm₂O₃ |
Synthesis of Samarium-Doped Ceria for Solid Electrolytes
Samarium-doped ceria (SDC) is a widely researched material for solid electrolytes in solid oxide fuel cells (SOFCs) due to its high ionic conductivity. Samarium(III) nitrate is a commonly used precursor for the samarium dopant in the synthesis of SDC.
One effective method is a simple solvothermal route. In this process, samarium(III) nitrate and cerium(III) nitrate are mixed in triethylene glycol, which acts as a solvent. The mixture is heated for several hours at 200°C. wikipedia.org The resulting product is then dried at 110°C and subsequently heated to 500°C for two hours to obtain the samarium-doped ceria. wikipedia.org
Another prevalent technique is spray pyrolysis. This method involves atomizing a precursor solution containing cerium nitrate and samarium nitrate into a heated furnace. A study utilized a 0.1 M starting solution of cerium nitrate with varying concentrations of samarium nitrate (0 to 20 mol%) at a pyrolysing temperature of 600°C. researchgate.net The resulting SDC powders consisted of hollow spherical particles with diameters ranging from 550 to 750 nm. researchgate.net The walls of these spheres were composed of aggregated primary crystalline oxide particles with sizes between 9.5 and 14.2 nm. researchgate.net
| Synthesis Method | Precursors | Solvent/Medium | Temperature Profile | Resulting Material |
| Solvothermal | Samarium(III) nitrate, Cerium(III) nitrate | Triethylene glycol | 200°C for 5 hours, then 110°C for 4 hours, and finally 500°C for 2 hours | Samarium-doped ceria |
| Spray Pyrolysis | Samarium(III) nitrate, Cerium nitrate | Aqueous solution | Pyrolysis at 600°C | Hollow spherical samarium-doped ceria nanoparticles |
Formation of Samarium-Doped Vanadium Dioxide Thin Films via Hydrothermal Methods
Samarium-doped vanadium dioxide (VO₂) thin films are of interest for applications in "smart windows" due to their thermochromic properties. The hydrothermal method provides a viable route for the synthesis of these films, utilizing samarium(III) nitrate hexahydrate as the samarium precursor.
In a typical hydrothermal synthesis, a 0.1 M aqueous solution of samarium nitrate hexahydrate is prepared as the samarium source. acs.org This is combined with a 0.1 M solution of vanadyl sulfate (B86663) (VOSO₄), the vanadium precursor. acs.org Phthalic acid dissolved in ethylene (B1197577) glycol is used as a coupling agent. acs.org The precursor solutions are mixed to achieve the desired atomic percentage of samarium doping (e.g., 0, 1, 2, 4, and 6 at%). acs.org The final hybrid aqueous solution is then used for the hydrothermal growth of the Sm-doped VO₂ thin films on a suitable substrate, such as c-cut sapphire. acs.org Research has shown that samarium doping can increase the luminous transmittance of the VO₂ films. acs.org For instance, a 2 at% samarium doping resulted in an increase in luminous transmittance from 23.5% to 28.2%. acs.org
| Parameter | Description |
| Synthesis Method | Hydrothermal |
| Samarium Precursor | 0.1 M Samarium nitrate hexahydrate (Sm(NO₃)₃·6H₂O) aqueous solution |
| Vanadium Precursor | 0.1 M Vanadyl sulfate (VOSO₄) aqueous solution |
| Coupling Agent | Phthalic acid in ethylene glycol |
| Substrate | c-cut sapphire |
| Effect of 2 at% Sm Doping | Increase in luminous transmittance from 23.5% to 28.2% |
Development of Samarium-Cobalt (B12055056) Magnetic Materials
Samarium-cobalt (Sm-Co) alloys are high-performance permanent magnets. The use of samarium(III) nitrate as a precursor in the synthesis of these materials has been explored through various methods, with differing degrees of success.
One approach involved a sol-gel method followed by combustion of the nitrate compounds to produce samarium and cobalt oxides (SmCoO₃ and Co₃O₄). researchgate.net These oxides were then subjected to a reduction and diffusion process in a hydrogen atmosphere. researchgate.net However, the study concluded that the use of nitrate compounds in this particular method was not effective for producing high-quality samarium-cobalt magnets, and the results were not satisfactory. researchgate.net
A more successful synthesis of samarium-cobalt magnetic materials using nitrate precursors has been demonstrated through a combination of electrospinning and a reduction-diffusion process. In this method, a precursor solution containing samarium nitrate, cobalt nitrate, and polyvinylpyrrolidone (B124986) (PVP) is electrospun to form composite fibers. These fibers are then calcined to produce oxide fibers (SmCoO₃/Co₃O₄). researchgate.net A subsequent reduction-diffusion process is employed to obtain the final Sm-Co alloy fibers. researchgate.net This technique allows for precise control over the composition and dimensions of the resulting sub-micron fibers. researchgate.net For example, single-phase Sm₂Co₁₇ fibers were successfully synthesized when the metal precursor ratio (Sm³⁺/(Sm³⁺+Co²⁺)) was maintained at 10.6%. researchgate.net
| Synthesis Method | Precursors | Intermediate Product | Final Product | Key Finding |
| Sol-Gel and Combustion | Samarium(III) nitrate, Cobalt(II) nitrate | Samarium cobalt oxide (SmCoO₃), Cobalt oxide (Co₃O₄) | Samarium-cobalt powder | Unsatisfactory results for magnet production. |
| Electrospinning and Reduction-Diffusion | Samarium(III) nitrate, Cobalt(II) nitrate, Polyvinylpyrrolidone (PVP) | Composite fibers, then oxide fibers (SmCoO₃/Co₃O₄) | Single-phase Sm₂Co₁₇ sub-micron fibers | Successful synthesis with controlled composition and dimensions. |
Crystallographic Investigations and Structural Elucidation of Nitric Acid, Samarium Iii Salt Complexes
Single Crystal X-ray Diffraction Studies of Samarium(III) Nitrate (B79036) Complexes
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystal. For samarium(III) nitrate and its derivatives, this method has been instrumental in defining the coordination sphere of the samarium(III) ion and understanding the interactions with its surrounding ligands.
The samarium(III) ion (Sm³⁺) typically exhibits high coordination numbers, and its complexes showcase a variety of geometries. These geometries are often complex and are best described as distorted polyhedra.
One such example is found in the complex [Sm(NO₃)₃(H₂O)₃]·2L, where L is (E)-1-phenyl-N-(4H-1,2,4-triazol-4-yl)methanimine. In this structure, the samarium ion is nine-coordinate and exists in a distorted capped square antiprism environment. researchgate.net This geometry involves the coordination of three bidentate nitrate anions and three water molecules to the central Sm(III) ion. researchgate.net
Another common geometry is the distorted tricapped trigonal prism . This nine-coordinate arrangement is observed in the compound di-aqua-tris-(benzohydrazide-κ² N,O)(isophthalato-κO)samarium(III) nitrate. researchgate.net In this complex, the Sm(III) ion is coordinated to three nitrogen and three oxygen atoms from three benzhydrazide ligands, one oxygen atom from an isophthalate (B1238265) ligand, and two oxygen atoms from coordinated water molecules. researchgate.net
The coordination number of samarium can be even higher. In a polymeric compound cross-linked by a bis-carbamoyl-methyl-phosphine oxide (CMPO) ligand, two distinct samarium cations are present. One is a nine-coordinate Sm(III) ion, while the other is a twelve-coordinate Sm(III) ion.
| Compound | Coordination Number | Geometry | Crystal System | Space Group |
|---|---|---|---|---|
| [Sm(NO₃)₃(H₂O)₃]·2L | 9 | Distorted Capped Square Antiprism researchgate.net | Triclinic researchgate.net | P-1 researchgate.net |
| [Sm(C₈H₄O₄)(C₇H₈N₂O)₃(H₂O)₂]NO₃ | 9 | Distorted Tricapped Trigonal Prism researchgate.net | - | - |
| [Sm₂(NO₃)₆(C₁₄H₃₀N₂O₈P₂)(H₂O)]n | 9 and 12 | - | - | - |
The nitrate anion (NO₃⁻) is a versatile ligand capable of coordinating to metal ions in several ways, most commonly in a monodentate or bidentate fashion. In samarium(III) nitrate complexes, the nitrate ions are crucial in satisfying the high coordination number of the central metal ion and often act as bidentate ligands, where two of their oxygen atoms bind to the samarium.
For instance, in the [Sm(NO₃)₃(H₂O)₃]·2L complex, all three nitrate groups act as bidentate ligands, contributing a total of six oxygen atoms to the coordination sphere of the samarium ion. researchgate.net Similarly, studies of rare earth nitrate complexes with certain Schiff base ligands indicate that the coordinated nitrate ions behave in a bidentate fashion.
The nitrate ligand can also bridge two metal centers. In the polymeric structure [Sm₂(NO₃)₆(C₁₄H₃₀N₂O₈P₂)(H₂O)]n, the 12-coordinate and 9-coordinate Sm(III) cations are linked into a chain through shared bis-bidentate nitrate anions. This bridging mode is critical to the formation of the extended polymeric structure.
In the [Sm(NO₃)₃(H₂O)₃]·2L structure, three water molecules are directly coordinated to the samarium ion. researchgate.net The Sm-O bond distances indicate that water has a stronger affinity for the Sm(III) ion than the nitrate anion in this particular complex. researchgate.net In the di-aqua-tris-(benzohydrazide) complex, two water molecules are part of the samarium's inner coordination sphere. researchgate.net
Furthermore, these coordinated water molecules are key participants in hydrogen bonding. In the CMPO-linked polymer, the water molecule coordinated to the nine-coordinate Sm(III) atom is hydrogen-bonded to nitrate groups that are, in turn, bonded to the adjacent twelve-coordinate Sm(III) cation, thus reinforcing the connection between different parts of the structure.
Polymorphism and Structural Transitions in Samarium(III) Nitrate Derivatives
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. While polymorphism is a significant phenomenon in materials science and crystallography, detailed studies specifically documenting polymorphic forms or structural transitions for samarium(III) nitrate complexes are not extensively reported in the reviewed scientific literature. The thermal decomposition of samarium(III) nitrate hexahydrate is known to proceed through the anhydrous form to an oxynitrate and finally to samarium(III) oxide, but these are chemical transformations rather than polymorphic transitions.
Supramolecular Architectures and Hydrogen Bonding Networks in Samarium(III) Nitrate Compounds
Beyond the primary coordination sphere of the samarium ion, its nitrate complexes often assemble into elaborate supramolecular architectures through weaker, non-covalent interactions, primarily hydrogen bonds. These interactions dictate how the individual complex units pack together to form a stable, three-dimensional crystal lattice.
The hydrogen bonding can be extensive and varied. In the crystal structure of di-aqua-tris-(benzohydrazide-κ² N,O)(isophthalato-κO)samarium(III) nitrate, adjacent molecules are linked into chains by O-H···O and N-H···O hydrogen bonds involving the coordinated water molecules and amine donors. researchgate.net These chains are further connected into a three-dimensional supramolecular network by additional hydrogen bonds between the complex and the nitrate groups, as well as other interactions like C-H···π and π-π stacking. researchgate.net
In the [Sm(NO₃)₃(H₂O)₃]·2L complex, the coordinated water molecules form hydrogen bonds with the uncoordinated Schiff base ligands, creating a 2-D supramolecular framework. researchgate.net In the sheet-like structure of the CMPO-linked polymer, hydrogen bonds are present between the amide NH group of the ligand and the metal-bound nitrate anions, further stabilizing the assembly.
| Complex Type | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Reference |
|---|---|---|---|
| Benzhydrazide Complex | Coordinated H₂O (O-H), Amine (N-H) | Carboxylate (O), Nitrate (O) | researchgate.net |
| Schiff Base Adduct | Coordinated H₂O (O-H) | Ligand N atoms | researchgate.net |
| CMPO Polymer | Coordinated H₂O (O-H), Amide (N-H) | Nitrate (O) |
Coordination Chemistry of Samarium Iii Nitrate with Organic and Inorganic Ligands
Complexation with Schiff Base Ligands: Synthesis and Structural Characterization
Samarium(III) nitrate (B79036) readily reacts with Schiff base ligands to form stable complexes. These ligands, typically formed from the condensation of an aldehyde or ketone with a primary amine, offer multiple coordination sites, often involving nitrogen and oxygen donor atoms.
The synthesis of these complexes generally involves the reaction of samarium(III) nitrate with the Schiff base ligand in a suitable solvent, such as ethanol or isopropanol. The resulting complexes can be isolated as solids upon refluxing and cooling the reaction mixture.
For instance, a samarium Schiff base complex with the formula [Sm(III)(NO₃)₃(H₂O)L₂]·EtOH has been synthesized, where L represents {(E)-2-(((4-(ethoxycarbonyl)phenyl)iminio)-methyl)phenolate}. Its molecular structure was determined using single-crystal X-ray diffraction, revealing an orthorhombic crystal system. Another study details the synthesis of samarium(III) nitrate complexes with Schiff bases derived from the condensation of 2-methyl-4-N,N-bis-2'-cyanoethyl aminobenzaldehyde with various anilines. These complexes were characterized by elemental analysis and spectroscopic methods, which indicated their non-electrolytic nature.
In a complex with the Schiff base N,N-bis(2-hydroxy-1-naphthylidene) acetylhydrazone, infrared spectra suggest the ligand acts as a neutral tridentate ligand. It coordinates to the samarium ion through the naphtholic oxygen, the azomethine nitrogen, and the hydrazone carbonyl oxygen atoms. Thermal and conductivity studies of this complex indicate the presence of two coordinated nitrate ions that act in a bidentate fashion. The proposed structures for these types of rare earth complexes often feature the central lanthanide ion coordinated to the Schiff base and nitrate ligands.
The structural characterization of these complexes reveals that the samarium ion can adopt various coordination numbers and geometries depending on the steric and electronic properties of the Schiff base and the number of coordinated nitrate ions and solvent molecules.
Table 1: Structural Data for a Samarium(III)-Schiff Base Complex
| Parameter | Value |
|---|---|
| Formula | [Sm(III)(NO₃)₃(H₂O)L₂]·EtOH |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 14.1304(19) Å, b = 18.0218(13) Å, c = 31.246(2) Å |
Data for L = {(E)-2-(((4-(ethoxycarbonyl)phenyl)iminio)-methyl)phenolate}
Interactions with Nitrogen- and Oxygen-Donor Ligands
Samarium(III) nitrate forms complexes with a variety of nitrogen- and oxygen-donor ligands, leading to compounds with interesting structural features.
Piperidin-4-ones : Ten different samarium(III) nitrate complexes with variously substituted 2,6-diphenylpiperidin-4-ones have been synthesized in ethanol. These complexes have the general formula [Sm(L)(NO₃)₂(H₂O)₂]NO₃·H₂O. Molar conductance data indicate they are 1:1 electrolytes, with one nitrate ion being ionic and two acting as bidentate ligands. Despite piperidin-4-ones having both ring nitrogen and carbonyl groups as potential coordination sites, spectral evidence confirms that coordination occurs exclusively through the ring nitrogen, making the ligands monodentate. Thermal studies confirmed the presence of one lattice water molecule and two coordinated water molecules. This results in a coordination number of seven for the samarium ion in these complexes.
N-butylcaprolactam (NBCLM) : A trinitratotri(N-butylcaprolactam)samarium(III) complex has been synthesized and structurally characterized. In this complex, the Sm(III) ion is nine-coordinate, bonded to nine oxygen atoms. Three of these oxygen atoms are from the monodentate N-butylcaprolactam ligands, and the remaining six are from three bidentate nitrate groups. The coordination geometry around the samarium ion is described as a distorted tricapped trigonal prism.
Carboxyphosphonates : The reaction of samarium(III) nitrate with phosphonoacetic acid under hydrothermal conditions yields heterometallic carboxyphosphonates. In a samarium-uranyl complex, the Sm(III) ions are coordinated by both the phosphonate and carboxylate functionalities of the ligand. Another example involves a bis-carbamoyl-methyl-phosphine oxide (CMPO) ligand, which forms a coordination polymer with samarium(III) nitrate. In this structure, a nine-coordinate Sm(III) atom is chelated by the bidentate CMPO ligand.
Table 2: Coordination Details of Samarium(III) Nitrate with N- and O-Donor Ligands | Ligand | Formula of Complex | Sm(III) Coordination No. | Ligand Binding Mode | Nitrate Binding Mode | | :--- | :--- | :--- | :--- |
Catalytic Applications and Reaction Mechanisms Involving Nitric Acid, Samarium Iii Salt
Samarium(III) Nitrate (B79036) as a Lewis Acid Catalyst in Organic Synthesis
Samarium(III) nitrate is recognized as a potent Lewis acid catalyst, a property attributable to the samarium ion's ability to accept electron pairs. mx-rareearth.com In organic synthesis, this characteristic is harnessed to activate electrophiles, particularly carbonyl compounds like aldehydes and ketones. mx-rareearth.com By coordinating to the oxygen atom of a carbonyl group, the samarium(III) ion polarizes the carbon-oxygen double bond, which increases the electrophilicity of the carbonyl carbon and renders it more susceptible to nucleophilic attack. mx-rareearth.com This activation principle underpins its effectiveness in a variety of synthetic transformations.
Samarium(III) nitrate has proven to be an effective catalyst for condensation reactions, most notably the von Pechmann condensation, a classic method for synthesizing coumarins. sigmaaldrich.com Coumarins are an important class of oxygen-containing heterocycles with significant applications in pharmaceuticals, fragrances, and optical brighteners. tsijournals.com
The von Pechmann reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The reaction mechanism proceeds through three key acid-catalyzed steps: transesterification, intramolecular hydroxyalkylation (an electrophilic aromatic substitution), and dehydration. tsijournals.com As a Lewis acid catalyst, samarium(III) nitrate facilitates these steps. For instance, in the synthesis of coumarin (B35378) derivatives, samarium(III) nitrate hexahydrate is used to catalyze the condensation of phenols with ethyl acetoacetate. sigmaaldrich.com The samarium ion activates the carbonyl group of the β-ketoester, promoting the initial transesterification with the phenol. Subsequently, it facilitates the intramolecular electrophilic attack on the activated phenol ring, followed by dehydration to yield the final coumarin product. The use of samarium-based catalysts offers a valuable method for the construction of these heterocyclic systems.
| Phenol Substrate | β-Ketoester | Catalyst | Key Outcome |
|---|---|---|---|
| 8-hydroxyjulolidine | ethyl 4,4,4-trifluoroacetoacetate | Samarium Oxide (Sm₂O₃) Nanoparticles | Efficient formation of Coumarin 153 in high yields. nih.gov |
The catalytic activity of samarium(III) nitrate extends to the synthesis of other complex cyclic structures, including macrocyclic compounds like cyclophanes and various nitrogen heterocycles. doaj.orgmdpi.com These molecular architectures are of significant interest in supramolecular chemistry and materials science.
A notable application is the samarium(III) nitrate-catalyzed one-pot synthesis of large, 42-membered cyclophanes containing nitrogen, sulfur, and oxygen atoms. doaj.org This demonstrates the catalyst's ability to orchestrate complex multi-component reactions to form large ring systems efficiently. While many studies on heterocycle synthesis have employed other samarium salts like samarium(II) iodide or samarium(III) triflate, the effectiveness of samarium(III) nitrate in these specific macrocyclizations highlights its unique utility. organic-chemistry.orgnih.gov The Lewis acidity of the Sm³⁺ ion is crucial in activating the substrates and guiding the cyclization pathways to produce these intricate structures.
Samarium(III) nitrate also plays a role in promoting esterification reactions, often as a key step within a more complex transformation. As discussed in the context of the von Pechmann condensation, the reaction mechanism involves an essential transesterification step where the phenol displaces the ethoxy group of the β-ketoester. wikipedia.org The Lewis acidic samarium(III) nitrate catalyst is instrumental in activating the ester's carbonyl group, thereby facilitating the nucleophilic attack by the phenol and promoting this transesterification process. sigmaaldrich.com
Furthermore, the broader family of samarium(III) compounds has been investigated as initiators for the ring-opening polymerization of cyclic esters such as ε-caprolactone. researchgate.net This process involves the insertion of a monomer into a bond, a reaction that relies on the high affinity of the oxophilic samarium(III) ion for the carbonyl oxygen of the ester. researchgate.net This demonstrates the fundamental reactivity of samarium(III) species with ester functionalities, a principle that underlies its catalytic role in promoting esterification and transesterification reactions.
Role in Nanocatalyst Development for Energy Systems
Beyond its applications in organic synthesis, samarium(III) nitrate is a vital precursor material in the fabrication of advanced nanocatalysts for energy conversion and storage technologies, particularly in the field of fuel cells and sustainable ammonia (B1221849) production.
Samarium(III) nitrate is extensively used in the synthesis of materials for solid oxide fuel cells (SOFCs), which are highly efficient devices for converting chemical energy into electricity. wikipedia.org It serves as a precursor for both electrode and electrolyte materials.
Specifically, samarium(III) nitrate is a key ingredient in preparing samarium-doped ceria (SDC), a widely used electrolyte material in SOFCs. sigmaaldrich.comwikipedia.org The synthesis is achieved by combining samarium(III) nitrate and cerium(III) nitrate at elevated temperatures. wikipedia.org Additionally, it is used to create complex perovskite oxide nanopowders, such as Sm₀.₅Sr₀.₅CoO₃-δ (SSC), which are investigated as high-performance cathode materials for intermediate-temperature SOFCs. nasa.gov The synthesis often employs a glycine-nitrate solution-combustion method, where samarium(III) nitrate is mixed with other metal nitrates (e.g., strontium nitrate and cobalt(II) nitrate hexahydrate) and a fuel like glycine. wikipedia.orgnasa.gov Upon combustion, this mixture yields homogeneous, crystalline nanopowders suitable for fabricating SOFC components. nasa.gov
The synthesis of ammonia from dinitrogen under ambient conditions is a major goal in sustainable chemistry, offering an alternative to the energy-intensive Haber-Bosch process. Samarium oxide (Sm₂O₃), a rare-earth metal oxide, has been identified as a promising electrocatalyst for the nitrogen reduction reaction (NRR). acs.orgresearchgate.net Samarium(III) nitrate is a common and convenient precursor for producing samarium(III) oxide through thermal decomposition. wikipedia.org
Theoretical and experimental studies have shown that surface-exposed samarium atoms on Sm₂O₃ nanoparticles can effectively bind and activate dinitrogen molecules, catalyzing their reduction to ammonia while suppressing the competing hydrogen evolution reaction. acs.org In experimental setups using 0.1 M sodium sulfate (B86663) as the electrolyte, Sm₂O₃ nanoparticle catalysts have demonstrated significant activity and stability for NRR. acs.orgresearchgate.net
| Parameter | Value | Conditions |
|---|---|---|
| Ammonia (NH₃) Yield | 27.2 μg h⁻¹ mg⁻¹ | −0.6 V vs. RHE in 0.1 M Na₂SO₄ acs.orgresearchgate.net |
| Faradaic Efficiency | 11.5% |
This application underscores the indirect but critical role of samarium(III) nitrate in advancing green energy technologies by providing a straightforward route to functional rare-earth oxide nanocatalysts.
Catalytic Activity of Samarium-Doped Materials (e.g., Fluorapatites)
The incorporation of samarium into material structures, such as fluorapatite (B74983) (FAp), has been shown to significantly enhance their catalytic properties. Nanostructured samarium-doped fluorapatites (Sm-FAp) function as effective heterogeneous catalysts for various organic transformations. The catalytic efficiency of these materials is closely linked to their structural and surface characteristics, which can be tailored during synthesis.
Detailed Research Findings
Research has demonstrated the successful synthesis of nanostructured Sm-doped fluorapatites through a co-precipitation method. nih.gov This method often employs organic modifiers, such as amino acids, to control the nucleation, growth, and aggregation of the catalyst particles. nih.govnih.gov The use of different amino acids—namely glutamic acid, aspartic acid, glycine, and histidine—results in Sm-FAp materials with distinct morphologies, surface areas, and pore properties. nih.govmdpi.com
The catalytic performance of these materials was evaluated in the synthesis of 1,2,4-triazole (B32235) derivatives, specifically through the reaction of 2-nitrobenzaldehyde (B1664092) and thiosemicarbazide. nih.govmdpi.com Among the different Sm-FAp catalysts prepared with various amino acids, the glycine-assisted Sm-FAp (Sm-FAp/Glycine) exhibited superior catalytic efficiency. nih.gov This catalyst achieved an exceptional product yield of 98% in a remarkably short reaction time of just 10 minutes. nih.govmdpi.com
The enhanced catalytic activity is attributed to several factors. The doping of samarium into the fluorapatite lattice enriches the Lewis acidic centers on the catalyst's surface. mdpi.com These sites are crucial for activating the carbonyl group in the reactant, thus facilitating the reaction. mdpi.com Furthermore, the Sm-FAp/Glycine catalyst possesses a high specific surface area, which increases the number of available active sites for the reaction to occur. mdpi.com Temperature programmed desorption (TPD) analyses have confirmed that the Sm-FAp/Glycine catalyst has the highest acidity among the tested materials, which correlates directly with its high catalytic performance. mdpi.com
In comparison, the uncatalyzed reaction required 2 hours to achieve a 60% yield. nih.gov When un-doped fluorapatite was used as the catalyst, the reaction took 35 minutes and resulted in an 80% yield. nih.govmdpi.com This highlights the significant role of samarium doping in boosting the catalytic activity of the fluorapatite material. nih.gov The other amino acid-assisted Sm-FAp catalysts also facilitated the reaction but resulted in lower yields and required longer reaction times compared to the glycine-assisted version. mdpi.com
The synthesized catalysts and the final products were confirmed using various characterization techniques, including X-ray diffraction (XRD), Fourier transform infra-red spectroscopy (FT-IR), and scanning electron microscopy (FE-SEM). nih.govnih.gov
| Catalyst | Reaction Time (minutes) | Yield (%) |
|---|---|---|
| Sm-FAp/Glycine | 10 | 98 |
| Un-doped FAp | 35 | 80 |
| Uncatalyzed | 120 | 60 |
Luminescence and Optical Properties Research of Samarium Iii Nitrate and Derivatives
Development of Luminescent Materials for Advanced Technologies
The distinct optical properties of samarium(III) compounds are being harnessed to create a new generation of luminescent materials. These materials are finding applications in diverse technological fields, from solid-state lighting to biomedical imaging, driven by their efficient and stable light emission.
Samarium(III)-doped materials are promising candidates for phosphors used in solid-state lighting, particularly in phosphor-converted white light-emitting diodes (WLEDs). mdpi.com The Sm³⁺ ion is known for its intense orange-red emission, which can be used to improve the color rendering index of WLEDs by contributing to the red component of the spectrum. researchgate.netresearchgate.net
Research has focused on various host materials for Sm³⁺ doping, such as Ca₂KZn₂(VO₄)₃ and Li₆CaLa₂(TaO₆)₂. mdpi.comnih.gov In these phosphors, the Sm³⁺ ions exhibit characteristic emission peaks when excited by near-UV or blue light, which is compatible with standard LED chip technology. mdpi.com The most prominent emissions are due to transitions from the excited ⁴G₅/₂ state to lower-lying ⁶Hₙ/₂ states (where n = 5, 7, 9). nih.gov The thermal stability of these phosphors is a critical factor for LED applications, and studies have shown that materials like Ba₉Y₂Si₆O₂₄:Sm³⁺ maintain high emission intensity even at elevated operating temperatures, making them suitable for high-power LED devices. mdpi.com The specific chromaticity coordinates of these materials place their emission squarely in the orange-red region of the visible spectrum, confirming their utility in lighting and display technologies. mdpi.com
Hydroxyapatite (B223615) (HAp), the main inorganic component of bone tissue, has been investigated as a host material for samarium(III) ions, creating biocompatible luminescent nanoparticles. rsc.orgacs.org Doping HAp with Sm³⁺ ions enhances the material's optical properties, making it a promising agent for bioimaging and diagnostics. rsc.orgnih.gov
Studies on samarium-doped hydroxyapatite (Sm/HAp) nanoparticles have shown that both the concentration of Sm³⁺ and subsequent thermal treatments significantly influence the material's emission properties. rsc.orgnih.gov The luminescence intensity can be optimized; for instance, a maximum emission was observed for a samarium content of 0.05 mol% in HAp thermally treated at 800 °C. nih.govnih.gov However, at higher concentrations, a decrease in luminescence, known as concentration quenching, is often observed. rsc.org This phenomenon is attributed to non-radiative energy transfer between closely spaced Sm³⁺ ions. The combination of strong luminescence and inherent biocompatibility positions Sm/HAp nanoparticles as excellent candidates for advanced biomedical applications, including in vitro imaging. rsc.orgsemanticscholar.org
Energy Transfer Processes in Samarium(III) Complexes
The luminescence efficiency of samarium(III) is often limited by its low absorption cross-section. To overcome this, researchers utilize energy transfer processes where a light-absorbing molecule, or chromophore, transfers its absorbed energy to the Sm³⁺ ion, which then emits light. This "antenna effect" is crucial for enhancing the luminescence of samarium complexes.
A notable example of sensitization is the use of the uranyl ion (UO₂²⁺) to enhance Sm³⁺ luminescence. chemeurope.com In heterometallic compounds containing both uranyl and samarium ions, the uranyl moiety can act as an efficient antenna. chemeurope.com Upon excitation, the uranyl ion absorbs light and then transfers the energy non-radiatively to the nearby Sm³⁺ ion.
This energy transfer is possible because the emissive state of the uranyl ion (around 20,000 cm⁻¹) is energetically close to the emissive ⁴G₅/₂ excited state of samarium(III) (around 17,800 cm⁻¹). chemeurope.com Studies of uranyl-samarium carboxyphosphonate coordination polymers have demonstrated very bright, samarium-centered emission upon direct excitation of the uranyl group, with no residual emission from the uranyl ion itself. chemeurope.com This indicates that the energy transfer to the Sm³⁺ center is highly efficient, providing a powerful pathway to boost the luminescence of samarium-based materials.
Hybrid materials that combine samarium(III) complexes with nanomaterials like graphene oxide (GO) offer another avenue for modulating luminescence properties. Graphene oxide possesses oxygen-containing functional groups and sp² carbon clusters that can interact with metal ions. acs.org These interactions can influence the energy transfer dynamics within the hybrid material.
The proposed mechanism for luminescence enhancement involves the GO component acting as a sensitizer. The sp² domains in GO can absorb excitation energy and transfer it to the associated Sm³⁺ ion. nih.gov This process is analogous to the antenna effect seen with organic ligands or other chromophores. The efficiency of this energy transfer would depend on the proximity and interaction between the GO sheet and the samarium ion. Functionalizing GO with samarium can create stable composite materials where the electronic properties of GO are coupled with the distinct luminescent properties of samarium, potentially leading to new applications in sensing and optoelectronics. rsc.org
Spectral Analysis of Samarium(III) Emissions and Transitions
The luminescence spectrum of the samarium(III) ion is characterized by a series of sharp, well-defined emission bands in the visible and near-infrared regions. These emissions arise from "forbidden" f-f electronic transitions within the 4f⁵ electron shell of the ion.
Upon excitation, typically with UV or blue light, the Sm³⁺ ion is promoted from its ⁶H₅/₂ ground state to higher energy levels. It then undergoes non-radiative relaxation to the primary emissive level, ⁴G₅/₂. rsc.orgacs.org From this level, radiative transitions occur to several lower-lying states, resulting in the characteristic emission spectrum. rsc.org
The most prominent emission bands observed for Sm³⁺ are typically centered around 564 nm, 600 nm, 647 nm, and 709 nm. rsc.orgacs.org These correspond to transitions from the ⁴G₅/₂ level to the ⁶H₅/₂, ⁶H₇/₂, ⁶H₉/₂, and ⁶H₁₁/₂ levels, respectively. rsc.org The transition at approximately 647-648 nm (⁴G₅/₂ → ⁶H₉/₂) is often the most intense and is responsible for the characteristic orange-red color of samarium's luminescence. nih.govmdpi.com The exact position and relative intensities of these peaks can be sensitive to the local chemical environment and symmetry around the Sm³⁺ ion, providing valuable information about the structure of the host material.
Table 1. Key Emission Peaks and Electronic Transitions for Samarium(III)
| Emission Wavelength (nm) | Transition | Region |
| ~564 | ⁴G₅/₂ → ⁶H₅/₂ | Visible (Orange) |
| ~600 | ⁴G₅/₂ → ⁶H₇/₂ | Visible (Orange-Red) |
| ~647 | ⁴G₅/₂ → ⁶H₉/₂ | Visible (Red) |
| ~709 | ⁴G₅/₂ → ⁶H₁₁/₂ | Visible (Red) / Near-IR |
Advanced Materials Science Applications of Nitric Acid, Samarium Iii Salt
Fabrication of Thin Films with Tunable Properties
Samarium nitrate (B79036) is instrumental in the fabrication of thin films with modifiable characteristics, particularly in the realm of "smart" materials that respond to environmental stimuli.
A significant application of samarium nitrate is in the synthesis of samarium-doped vanadium dioxide (VO₂) thin films. These films are produced using a hydrothermal method, a process that involves dissolving precursors in water and heating them in a sealed container. In this synthesis, samarium nitrate hexahydrate (Sm(NO₃)₃·6H₂O) is utilized as the source for the samarium dopant. wikipedia.org
The process begins with the creation of a vanadium-containing solution from vanadyl sulfate (B86663) (VOSO₄) and a samarium ion aqueous solution from samarium nitrate hexahydrate. wikipedia.org These solutions are then combined in a hydrothermal reaction to grow the doped VO₂ thin films on a substrate, such as c-cut sapphire. wikipedia.org This method allows for precise control over the doping concentration, which in turn enables the tuning of the material's properties.
The incorporation of samarium into vanadium dioxide thin films significantly modulates their thermochromic and optical properties. Vanadium dioxide is a thermochromic material, meaning it undergoes a phase transition from a semiconductor to a metallic state at a specific temperature, altering its transparency to infrared radiation. wikipedia.org This property is highly desirable for applications like energy-saving smart windows.
Research has demonstrated that doping VO₂ with samarium can fine-tune these properties. Specifically, samarium doping has been shown to increase the luminous transmittance (Tr_lum) while affecting the solar modulation ability (ΔTr_sol). wikipedia.orghpschapters.orgokonrecycling.com For instance, a 2 at% samarium doping level has been found to provide a good balance, increasing the luminous transmittance from 23.5% to 28.2% with a slight compromise in solar modulation, which decreased from 8.9% to 7.3%. wikipedia.orghpschapters.orgokonrecycling.com
Furthermore, samarium doping leads to a narrowing of the optical bandgap (E_g1) of the vanadium dioxide film. wikipedia.orghpschapters.org This change in the electronic structure is a key factor in the observed modulation of the material's optical and thermochromic behaviors. wikipedia.org
| Samarium Doping Level (at%) | Luminous Transmittance (Tr_lum) (%) | Solar Modulation (ΔTr_sol) (%) |
| 0 | 23.5 | 8.9 |
| 2 | 28.2 | 7.3 |
| 6 | Not specified | 3.9 (ΔTr_sol) |
Applications in Scintillation Detection and Radiation Measurement
Samarium compounds, for which samarium nitrate can be a precursor, are employed in scintillation detectors. samaterials.com These devices are crucial for the detection and measurement of ionizing radiation. samaterials.com The principle behind their operation is the conversion of incoming radiation into visible light, which is then detected and analyzed. samaterials.com This property makes samarium-containing materials valuable in various fields that require radiation monitoring.
Integration in Specialized Glass and Ceramic Compositions
Samarium nitrate is utilized in the creation of specialized glass and ceramic materials. chemimpex.comzegmetal.com When incorporated into these compositions, samarium can enhance their optical, thermal, and mechanical properties. zegmetal.com This leads to the development of high-tech components suitable for demanding applications such as advanced optical lenses and fiber optics. zegmetal.com Samarium is also used in filter glass for certain types of solid-state lasers. americanelements.com
Research in Nuclear Technology Applications (e.g., Neutron Absorbers)
In the field of nuclear technology, samarium plays a significant role, particularly as a neutron absorber. wikipedia.orgokonrecycling.com The isotope samarium-149 has a high cross-section for neutron capture, making it an effective material for use in the control rods of nuclear reactors. wikipedia.orgokonrecycling.comreddit.com Control rods are essential for regulating the rate of nuclear fission by absorbing excess neutrons, thereby ensuring the safe and stable operation of the reactor. okonrecycling.com Samarium nitrate can serve as a precursor for introducing samarium into these nuclear applications.
Theoretical and Computational Studies on Nitric Acid, Samarium Iii Salt Systems
Density Functional Theory (DFT) Investigations of Electronic and Magnetic Structures
Density Functional Theory (DFT) has become a cornerstone of computational materials science and quantum chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for studying the electronic and magnetic properties of samarium compounds, where the interplay of localized 4f electrons and delocalized valence electrons governs their behavior.
Studies on Samarium Nitride (SmN) Properties and Phase Transitions
Samarium nitride (SmN) has garnered significant research interest due to its intriguing electronic and magnetic properties. DFT calculations have been instrumental in elucidating the nature of this material. Studies have employed various functionals, including the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), often supplemented with a Hubbard U correction (LDA+U or GGA+U) to better account for the strong on-site Coulomb repulsion of the Sm 4f electrons.
These theoretical investigations have explored the electronic band structure, density of states (DOS), and magnetic ordering of SmN. A key area of investigation has been the debate over its intrinsic electronic nature, with different computational approaches predicting it to be a narrow-bandgap semiconductor or a half-metal. The magnetic ground state has also been a subject of theoretical exploration, with calculations helping to understand the ferromagnetic or antiferromagnetic ordering observed under different conditions.
Furthermore, DFT has been employed to study the structural stability and phase transitions of SmN under high pressure. These calculations can predict the transition pressures and the resulting crystal structures, providing valuable data that complements experimental high-pressure diffraction studies.
| Property Investigated | Computational Method | Key Findings |
|---|---|---|
| Electronic Structure | LDA+U, GGA+U | Predictions of semiconducting or half-metallic nature; analysis of bandgap and density of states. |
| Magnetic Properties | Spin-polarized DFT | Investigation of ferromagnetic and antiferromagnetic ground states. |
| Phase Transitions | DFT with variable-cell relaxation | Prediction of pressure-induced structural phase transitions. |
Modeling of Doping Effects on Material Bandgaps and Electronic States
Computational modeling, particularly using DFT, is a powerful tool for predicting how the introduction of dopants can modify the properties of a material. In the context of samarium-containing compounds, doping can be used to tune the electronic bandgap and alter the electronic states, thereby tailoring the material for specific applications.
For instance, studies on doping other material systems with samarium have shown significant changes in their electronic and magnetic properties. The insights gained from such computational studies are crucial for the rational design of materials with desired electronic characteristics, such as for applications in optoelectronics and spintronics. The principles from these studies can be extended to predict the effects of various dopants on the electronic structure of samarium nitrate (B79036) and related compounds.
| Doping Effect | Computational Observation | Potential Application |
|---|---|---|
| Bandgap Engineering | Modification of the energy difference between valence and conduction bands. | Optoelectronic devices (e.g., LEDs, solar cells). |
| Introduction of Defect States | Appearance of new energy levels within the bandgap. | Enhanced conductivity, photocatalysis. |
| Fermi Level Shift | Change in the position of the Fermi energy, leading to n-type or p-type conductivity. | Semiconductor devices. |
Quantum Mechanical Approaches to Coordination and Reactivity
Beyond the solid state, quantum mechanical methods are vital for understanding the coordination chemistry and reactivity of samarium(III) ions in solution and in discrete molecular complexes. These approaches, which include DFT and ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods, can provide detailed information about the geometry, bonding, and electronic structure of samarium coordination complexes.
For samarium(III) nitrate, computational studies can model the coordination of the samarium ion by nitrate anions and solvent molecules (e.g., water). These calculations can predict coordination numbers, bond lengths, and bond angles, which can be compared with experimental data from techniques like X-ray diffraction. Furthermore, theoretical vibrational frequency calculations can aid in the interpretation of experimental infrared and Raman spectra.
Quantum mechanical calculations are also employed to investigate the reactivity of samarium complexes. By mapping out potential energy surfaces, researchers can identify reaction pathways, calculate activation energies, and determine the structures of transition states. This provides a molecular-level understanding of reaction mechanisms, which is often difficult to obtain through experimental means alone. For example, the reactivity of samarium complexes in various chemical transformations can be elucidated through these computational approaches.
Computational Prediction of Novel Samarium-Containing Materials
One of the most exciting frontiers in computational materials science is the prediction of new, stable materials with desirable properties before they are synthesized in the laboratory. High-throughput computational screening, often based on DFT calculations, allows for the rapid evaluation of a large number of candidate compounds.
This approach involves systematically exploring different combinations of elements and crystal structures and calculating their thermodynamic stability (e.g., formation energy). Compounds that are predicted to be stable or metastable can then be further investigated for other properties of interest, such as electronic, magnetic, and mechanical properties.
In the realm of samarium-containing materials, computational prediction could lead to the discovery of new alloys, oxides, nitrides, or other compounds with unique functionalities. For example, a DFT study on samarium zirconate (Sm₂Zr₂O₇) has explored its optoelectronic and elastic features, suggesting its potential for various applications. This predictive capability accelerates the materials discovery process and can guide experimental efforts toward the most promising candidates.
Analytical and Spectroscopic Characterization Methodologies in Samarium Iii Nitrate Research
Structural and Morphological Characterization Techniques
Understanding the physical form and crystalline nature of samarium(III) nitrate (B79036) is fundamental to its application. Techniques such as X-ray diffraction and electron microscopy are indispensable for revealing its structural and morphological properties at the micro and nano levels.
X-ray Diffraction (XRD) for Crystallographic Identity
X-ray Diffraction (XRD) is a cornerstone technique for the non-destructive structural analysis of crystalline materials like samarium(III) nitrate. unica.it It provides detailed information about the atomic arrangement within the crystal lattice, allowing for phase identification and determination of crystal structure. unica.it For instance, in the study of samarium gallate compounds synthesized via different methods, XRD was employed to examine the structure and phase purity, revealing monoclinic, orthorhombic, and cubic structures depending on the specific compound. researchgate.net
The thermal decomposition of samarium(III) nitrate hexahydrate to samarium(III) oxide has been monitored using XRD, which helps in identifying the crystalline intermediates formed at different temperatures, such as crystalline nitrate monohydrate and a stable crystalline oxynitrate (SmO(NO)₃). researchgate.net This demonstrates the capability of XRD to track structural transformations during chemical processes. researchgate.net
Electron Microscopy (SEM, TEM) for Morphology and Elemental Mapping
Electron microscopy, encompassing both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers high-resolution imaging to investigate the morphology and surface topography of samarium(III) nitrate and its derivatives. measurlabs.comthermofisher.comnanoscience.com SEM is particularly useful for visualizing the surface of a sample by detecting reflected or knocked-off electrons, providing a three-dimensional-like image. thermofisher.comnanoscience.com In contrast, TEM utilizes transmitted electrons to reveal the internal structure of a material. thermofisher.comnanoscience.com
In the characterization of samarium oxide generated from samarium(III) nitrate, SEM has been used to study the morphology of the resulting particles. researchgate.net These techniques are crucial for understanding how synthesis parameters affect the physical form of the final product, which in turn influences its properties and applications.
Furthermore, when coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), electron microscopy becomes a powerful tool for elemental mapping. advancedmicroanalytical.com This analytical technique identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when it is bombarded with an electron beam. advancedmicroanalytical.com Elemental mapping provides a visual representation of the distribution of different elements across the sample's surface or within its internal structure, which is invaluable for confirming the presence and distribution of samarium and other constituent elements in complex materials. advancedmicroanalytical.comnih.gov
Atomic Force Microscopy (AFM) for Nanosized Materials
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. azonano.comazonano.com It is particularly well-suited for characterizing nanomaterials, offering insights into surface roughness and the dimensions of nanoparticles. azonano.comazonano.com AFM operates by scanning a sharp probe over the surface of a sample and measuring the forces between the probe and the sample to create a topographical map. azonano.com This method is advantageous for studying a wide variety of materials, including those that are soft or malleable, as it requires minimal sample preparation. azonano.com In the context of samarium(III) nitrate research, AFM can be employed to analyze the surface of thin films or the morphology of nanoparticles derived from it, providing critical data for applications in nanotechnology and materials science. azonano.com
Vibrational and Electronic Spectroscopy
Spectroscopic techniques are vital for probing the chemical bonding and electronic properties of samarium(III) nitrate. Infrared, Raman, and UV-Visible spectroscopy each provide unique insights into the molecular structure and optical characteristics of the compound.
Infrared (IR) and Raman Spectroscopy for Ligand-Metal Interactions
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to investigate the interactions between the samarium ion and its nitrate ligands. These methods probe the vibrational modes of molecules, which are sensitive to the chemical environment and bonding.
In the study of metal ammine complexes, IR spectroscopy has been used to observe the stretching and bending vibrations of the ligands upon coordination to a metal ion. vdoc.pub For instance, the stretching frequencies of N-H bonds in ammonia (B1221849) ligands are lowered upon coordination, which can be used to gauge the strength of the metal-nitrogen bond. vdoc.pub Similarly, in samarium(III) nitrate, the vibrational frequencies of the nitrate groups can provide information about their coordination mode (e.g., monodentate, bidentate) to the samarium ion.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. researchgate.net In a study of samarium nitrate solutions, a distinct nitrate signal was observed in the Raman spectrum at 1048 cm⁻¹. researchgate.net The positions and intensities of bands in both IR and Raman spectra are indicative of the symmetry of the nitrate ions and the nature of their interaction with the samarium cation.
UV-Visible Spectroscopy for Optical Properties
UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a compound and to determine its optical properties. For samarium(III) ions, the UV-Vis absorption spectrum is characterized by a series of sharp, narrow bands. researchgate.net These bands arise from f-f electronic transitions within the partially filled 4f shell of the Sm³⁺ ion.
Photoluminescence Spectroscopy for Emission Characteristics
Photoluminescence (PL) spectroscopy is a crucial technique for characterizing the emissive properties of samarium(III) nitrate. This method involves exciting the material with photons, causing electrons to move to higher energy states. As these electrons return to their ground state, they release energy in the form of light, or luminescence. The resulting emission spectrum provides valuable information about the electronic structure and local chemical environment of the samarium(III) ion.
Samarium(III) ions are known for their characteristic reddish-orange luminescence, which arises from f-f electronic transitions within the 4f shell. rgmcet.edu.in These transitions are typically sharp and narrow, a hallmark of lanthanide elements. The most prominent emission peaks for Sm(III) are generally observed in the visible region of the electromagnetic spectrum.
In studies of samarium(III) complexes, the emission spectra exhibit several key transitions. The most intense peak, responsible for the vibrant reddish-orange color, is often attributed to the ⁴G₅/₂ → ⁶H₉/₂ transition. researchgate.net Other significant emission bands correspond to the following transitions:
⁴G₅/₂ → ⁶H₅/₂
⁴G₅/₂ → ⁶H₇/₂ researchgate.net
⁴G₅/₂ → ⁶H₁₁/₂ researchgate.net
The precise positions and intensities of these emission peaks can be influenced by the coordination environment around the Sm³⁺ ion. researchgate.net The ligands bound to the samarium center, in this case, the nitrate ions and any water molecules in the hydrated form, can affect the symmetry of the crystal field, which in turn influences the probabilities of the electronic transitions. Therefore, photoluminescence spectroscopy serves as a sensitive probe of the local structure and bonding in samarium(III) nitrate.
Elemental and Compositional Analysis
Determining the elemental purity and stoichiometry of samarium(III) nitrate is essential for its application in research and industry. A suite of powerful analytical techniques is employed to achieve a comprehensive understanding of both its bulk and surface composition.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma (ICP) techniques are destructive, highly sensitive methods used for the determination of elemental composition and trace impurities. In both ICP-MS and ICP-OES, a liquid sample, typically samarium(III) nitrate dissolved in a dilute acid like nitric acid, is introduced into a high-temperature argon plasma (around 6,000-10,000 K). mst.or.jpresearchgate.net The intense heat of the plasma desolvates, atomizes, and ionizes the atoms from the sample.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a mass spectrometry technique that separates and detects the generated ions based on their mass-to-charge ratio. mst.or.jp This method offers extremely low detection limits, often in the parts-per-trillion (ppt) range, making it ideal for quantifying trace and ultra-trace elemental impurities in high-purity samarium(III) nitrate. mst.or.jpnih.gov Its high sensitivity and ability to perform isotopic analysis are key advantages. indico.globalnasa.gov
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) , on the other hand, analyzes the light emitted by the atoms and ions as they are excited within the plasma. researchgate.net Each element emits light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element in the sample. researchgate.net While generally less sensitive than ICP-MS, with detection limits typically in the parts-per-billion (ppb) range, ICP-OES is robust, less susceptible to certain types of interferences, and is well-suited for determining the concentration of major and minor elements, including samarium itself. nih.govarabjchem.org
The table below summarizes typical operating conditions for ICP-OES analysis involving samarium.
| Parameter | Condition |
|---|---|
| RF Power | 1400 W |
| Nebulizer Flow Rate | 0.5–0.6 L/min |
| Plasma Observation | Axial (for trace elements), Radial (for matrix elements) |
| Sample Solvent | 5% Nitric Acid |
The data in this table is based on optimized conditions for the analysis of samarium-cobalt (B12055056) magnets, which can be adapted for samarium nitrate analysis. arabjchem.org
X-ray Photoelectron Spectroscopy (XPS) for Surface and Valence States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition and, crucially, the chemical and electronic states of elements within the top few nanometers of a material's surface. nasa.govtib.eu
In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. tib.eu The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and its specific orbital (e.g., Sm 3d, O 1s, N 1s), allowing for elemental identification. nasa.gov
More importantly, the binding energy is sensitive to the local chemical environment and the oxidation state of the atom. tib.eu This "chemical shift" provides invaluable information about the surface chemistry of samarium(III) nitrate. For samarium, XPS can readily distinguish between different valence states. The primary oxidation state for samarium in this compound is +3. thermofisher.com However, under certain conditions, such as X-ray induced reduction during analysis, a +2 state can sometimes be observed. researchgate.net The analysis of the Sm 3d core level spectrum is particularly useful for this purpose.
The table below shows the expected primary XPS region for samarium.
| Element | Primary XPS Region | Expected Oxidation State |
|---|---|---|
| Samarium (Sm) | Sm 3d | +3 |
This information is based on general XPS data for samarium. thermofisher.com
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Chemistry
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique capable of providing detailed elemental and molecular information about the outermost atomic layers of a solid sample. nih.govresearchgate.net The technique operates by bombarding the sample surface with a pulsed primary ion beam. carleton.edu This impact causes particles, known as secondary ions, to be sputtered from the surface.
These secondary ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring the time it takes for them to travel the length of the tube and reach a detector. carleton.edu Lighter ions travel faster and arrive sooner than heavier ions. mst.or.jp
ToF-SIMS offers several key capabilities for the analysis of samarium(III) nitrate:
High Surface Sensitivity: It analyzes only the top 1-2 nanometers of the material, making it ideal for detecting surface contaminants or studying surface modifications. jordilabs.com
Molecular Information: Unlike techniques that only provide elemental data, ToF-SIMS can detect molecular fragments, offering insights into the chemical structure of the surface. For samarium(III) nitrate, this could include identifying ions like Sm⁺, SmO⁺, and fragments related to the nitrate group.
High Mass Resolution: It can distinguish between ions with very similar nominal masses, allowing for unambiguous identification of surface species. carleton.edu
Chemical Imaging: By rastering the primary ion beam across the surface, ToF-SIMS can generate high-resolution chemical maps showing the spatial distribution of different elements and molecules. nih.gov
This technique is particularly valuable for quality control, failure analysis, and research into the surface interactions of samarium(III) nitrate with its environment.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. Thermogravimetric Analysis (TGA) is a fundamental method in this category, measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This provides critical information about the thermal stability, decomposition pathways, and composition of compounds like samarium(III) nitrate.
For samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O), TGA reveals a multi-step decomposition process. researchgate.net
Dehydration: The initial mass loss corresponds to the removal of water molecules. The hexahydrate begins to lose water, eventually forming the anhydrous form. wikipedia.org This process is complex and can involve the simultaneous removal of nitric acid through internal hydrolysis. researchgate.net
Formation of Oxynitrate: Upon further heating, the anhydrous samarium nitrate decomposes to form an intermediate samarium oxynitrate (SmONO₃).
Final Decomposition: At higher temperatures, the oxynitrate decomposes completely to yield the final, thermally stable product, samarium(III) oxide (Sm₂O₃). researchgate.netwikipedia.org
The specific temperatures for these transitions are key parameters obtained from the TGA curve.
The following table summarizes the thermal decomposition stages of samarium(III) nitrate hexahydrate.
| Temperature Range (°C) | Event | Resulting Product |
|---|---|---|
| ~50 - 190 | Decomposition of hexahydrate begins | Anhydrous form / Intermediate oxonitrates |
| ~420 | Conversion to oxynitrate | Samarium Oxynitrate (SmONO₃) |
| ~680 | Final decomposition | Samarium(III) Oxide (Sm₂O₃) |
Data is compiled from multiple sources describing the thermal decomposition of samarium nitrate. researchgate.netwikipedia.org
TGA, often coupled with other techniques like Differential Scanning Calorimetry (DSC) which measures heat flow, provides a comprehensive picture of the thermal behavior of samarium(III) nitrate. researchgate.net
Future Perspectives and Emerging Research Directions
Integration of Samarium(III) Nitrate (B79036) in Multifunctional Nanomaterials
Samarium(III) nitrate serves as a critical precursor in the synthesis of a variety of multifunctional nanomaterials, which are engineered to perform multiple tasks simultaneously, such as diagnostics and therapy (theranostics). The use of samarium(III) nitrate allows for the precise incorporation of samarium ions into nanostructures, imparting unique optical and radioactive properties.
One promising area of research is the development of samarium-doped nanoparticles for multimodal imaging and therapy. For instance, samarium-doped titanium dioxide nanoparticles (Ti(Sm)O₂ NPs) have been investigated as radiosensitizers in radiation therapy. nih.gov These nanoparticles, synthesized using a solvothermal method with samarium(III) nitrate as the dopant precursor, have been shown to enhance the dose of megavoltage X-ray beams, leading to a greater cytotoxic effect on cancer cells. nih.gov In addition to their therapeutic potential, these nanoparticles can also act as contrast agents for imaging.
Furthermore, samarium-based nanoparticles are being explored for their applications in bio-tissue fluorescence imaging. nih.govresearchgate.net By incorporating other metal ions, such as iron, gallium, or manganese, alongside samarium, it is possible to create nanoparticles with polychromatic photoluminescence, spanning from the UV to the near-infrared (NIR) region. nih.govresearchgate.net This broad emission spectrum is highly desirable for multimodal imaging, allowing for greater flexibility in clinical and surgical settings. nih.gov Samarium(III) nitrate is an ideal starting material for the synthesis of these complex nanostructures due to its solubility and reactivity. samaterials.com
The unique properties of these samarium-containing nanomaterials make them suitable for a range of biomedical applications, as detailed in the table below.
| Nanomaterial | Precursors | Key Functions | Potential Applications |
|---|---|---|---|
| Samarium-doped Titanium Dioxide (Ti(Sm)O₂) | Titanium precursors, Samarium(III) nitrate | Radiosensitization, Imaging contrast enhancement | Enhanced radiation therapy, Medical imaging |
| Samarium-based Metal-Organic Nanoparticles | Samarium(III) nitrate, various metal salts, organic ligands | Polychromatic photoluminescence (UV to NIR) | Multimodal bio-tissue fluorescence imaging |
| Samarium Oxide (Sm₂O₃) Nanoparticles | Samarium(III) nitrate | Theranostics, Neutron capture therapy | Targeted cancer therapy and diagnosis |
Exploration of Novel Catalytic Pathways and Electrocatalytic Systems
Samarium(III) nitrate and its derivatives are gaining attention for their catalytic activity in a range of chemical transformations. The Lewis acidic nature of the samarium(III) ion allows it to activate substrates and facilitate reactions, often with high selectivity and efficiency. mx-rareearth.com
In organic synthesis, samarium(III) nitrate has shown promise as a catalyst for various reactions, including cycloadditions and condensations. mx-rareearth.com For example, it can catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering the activation energy and increasing the reaction rate. mx-rareearth.com Similarly, in aldol (B89426) reactions, it can activate carbonyl compounds, making them more susceptible to nucleophilic attack. mx-rareearth.com The partially filled 4f orbitals of the samarium ion are thought to play a key role in its catalytic activity. mx-rareearth.com
A particularly exciting area of research is the use of samarium compounds in electrocatalytic systems. Recently, a tandem samarium/molybdenum-catalyzed system for the electrocatalytic nitrogen reduction to ammonia (B1221849) (eN₂R) has been reported. nih.govacs.orgresearchgate.netnih.gov This system achieves a high Faradaic efficiency of 82% at ambient pressure, a significant improvement over previous methods. nih.govacs.orgnih.gov In this system, a samarium(II) species, which is electrochemically regenerated from a samarium(III) precursor, acts as a selective reductant for the nitrogen bound to the molybdenum catalyst. nih.govacs.orgresearchgate.netnih.gov The use of a non-coordinating proton source is crucial for the catalytic turnover of the samarium species. nih.govacs.orgnih.gov
The performance of samarium-based catalysts in these and other reactions is summarized in the table below.
| Catalytic System | Reaction | Key Performance Metrics |
|---|---|---|
| Samarium(III) nitrate | Diels-Alder reaction | Increased reaction rate, improved regioselectivity and stereoselectivity |
| Samarium(III) nitrate | Aldol reaction | Activation of carbonyl compounds |
| Tandem Sm/Mo system | Electrocatalytic nitrogen reduction to ammonia (eN₂R) | Faradaic efficiency of 82%, up to 8.4 equivalents of NH₃ produced per Sm |
| Samarium Oxide (Sm₂O₃) | Electrocatalytic nitrogen reduction to ammonia (NRR) | Ammonia yield of 27.2 μg h⁻¹ mg⁻¹, Faradaic efficiency of 11.5% |
Advanced Sensing and Imaging Applications Utilizing Samarium Luminescence
The characteristic luminescence of samarium(III) ions makes them highly suitable for applications in sensing and bioimaging. mdpi.com Samarium complexes can exhibit sharp emission bands in the visible and near-infrared regions, which arise from f-f electronic transitions. researchgate.net The intensity and lifetime of this luminescence can be sensitive to the local chemical environment, allowing for the design of responsive probes. horiba.com
One area of active research is the development of samarium-based luminescent sensors for the detection of biologically important anions. nih.govwordpress.com For example, europium(III) complexes, which share similar properties with samarium(III) complexes, have been shown to change their luminescence emission spectrum upon interaction with anions such as carbonate, acetate, and phosphate. nih.gov This principle can be extended to samarium-based systems for the development of selective anion sensors.
In the realm of bioimaging, samarium complexes offer several advantages, including long luminescence lifetimes, which allow for time-gated imaging to reduce background fluorescence. mdpi.com Researchers are working to enhance the quantum yield of samarium(III) complexes to improve their brightness for imaging applications. acs.orgnih.govresearchgate.net One successful strategy has been the use of mixed-ligand systems, where a combination of different organic ligands is used to sensitize the samarium(III) luminescence more efficiently. acs.orgnih.govresearchgate.net A quaternary mixed-ligand samarium complex has been reported with a luminescence quantum yield of 7.8% in solution, a significant improvement over previously reported values. acs.orgnih.gov
The photophysical properties of some recently developed samarium(III) complexes are presented in the table below.
| Samarium(III) Complex | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Quantum Yield (%) | Application |
|---|---|---|---|---|
| Quaternary mixed-ligand complex | - | - | 7.8 | Luminescent probe |
| Complex with β-ketone carboxylic acid | - | ~606, ~648 | - | Reddish-orange emitting material for displays |
| Samarium(III)/Dicyanoaurate(I)-based coordination networks | - | - | - | Optical materials |
Computational Design of Samarium-Based Materials with Tailored Properties
Computational modeling has become an indispensable tool in materials science, enabling the prediction of material properties and guiding the design of new functional materials. In the context of samarium-based materials, computational methods are being employed to understand their electronic structure, catalytic activity, and luminescent properties.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been used to study the catalytic activity of samarium-doped ceria (SDC) in the context of carbon dioxide reduction. rsc.org These calculations have shown that the presence of samarium and exsolved iron nanoparticles on the ceria surface can significantly lower the energy barrier for CO₂ dissociation, thereby enhancing the catalytic performance. rsc.org
In the field of luminescence, computational methods are used to predict the energy levels of samarium(III) complexes and to understand the mechanisms of energy transfer from the sensitizing ligands to the samarium ion. researchgate.net This knowledge is crucial for the rational design of new ligands that can enhance the luminescence quantum yield of samarium-based probes and materials. For example, DFT calculations have been used to investigate the excited state properties of samarium(III)/dicyanoaurate(I)-based coordination networks to understand the energy transfer processes in these systems. researchgate.net
The development of new theoretical models and computational techniques will continue to accelerate the discovery and design of novel samarium-based materials with tailored properties for a wide range of applications.
Q & A
Q. What experimental designs minimize reagent use while optimizing samarium nitrate synthesis parameters?
- Design framework : Apply Box-Behnken or steepest ascent methods to optimize nitric acid concentration, reaction temperature, and crystallization time. Use response surface modeling to predict yield and purity with minimal trial runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
